(4S)-3-Benzyl-4-(propan-2-yl)-1,3-thiazolidine-2-thione
Overview
Description
(4S)-3-Benzyl-4-(propan-2-yl)-1,3-thiazolidine-2-thione is a heterocyclic compound containing a thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-3-Benzyl-4-(propan-2-yl)-1,3-thiazolidine-2-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzylamine with isopropyl isothiocyanate, followed by cyclization with a suitable base under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(4S)-3-Benzyl-4-(propan-2-yl)-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol.
Substitution: The benzyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents, such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
Chemistry
In chemistry, (4S)-3-Benzyl-4-(propan-2-yl)-1,3-thiazolidine-2-thione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents.
Medicine
In medicine, this compound has shown promise as a potential drug candidate. Its unique structure and reactivity profile make it a suitable candidate for the development of new pharmaceuticals targeting various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile component in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (4S)-3-Benzyl-4-(propan-2-yl)-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzyl and isopropyl groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2-thione: A simpler analog without the benzyl and isopropyl groups.
3-Benzyl-1,3-thiazolidine-2-thione: Lacks the isopropyl group.
4-(Propan-2-yl)-1,3-thiazolidine-2-thione: Lacks the benzyl group.
Uniqueness
(4S)-3-Benzyl-4-(propan-2-yl)-1,3-thiazolidine-2-thione is unique due to the presence of both benzyl and isopropyl groups, which enhance its reactivity and potential applications. The stereochemistry of the compound also plays a crucial role in its biological activity and interactions with molecular targets.
Properties
IUPAC Name |
(4S)-3-benzyl-4-propan-2-yl-1,3-thiazolidine-2-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NS2/c1-10(2)12-9-16-13(15)14(12)8-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3/t12-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LABWDBYSVPORGG-GFCCVEGCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CSC(=S)N1CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CSC(=S)N1CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70776765 | |
Record name | (4S)-3-Benzyl-4-(propan-2-yl)-1,3-thiazolidine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70776765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158554-90-6 | |
Record name | (4S)-3-Benzyl-4-(propan-2-yl)-1,3-thiazolidine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70776765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.